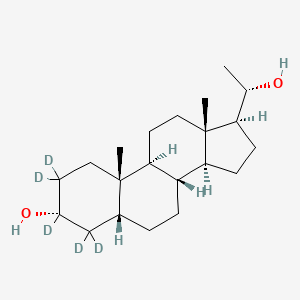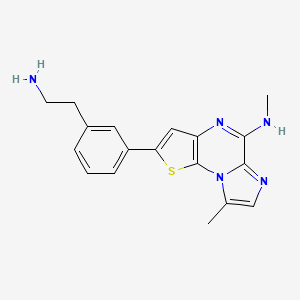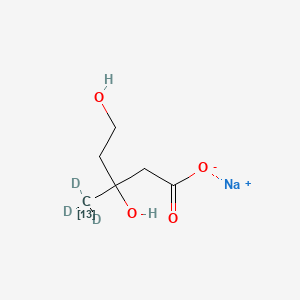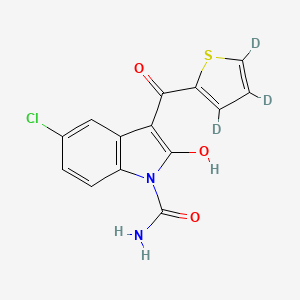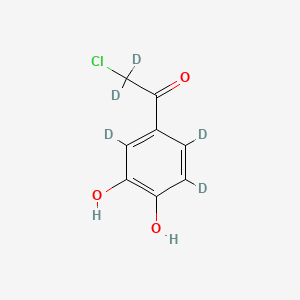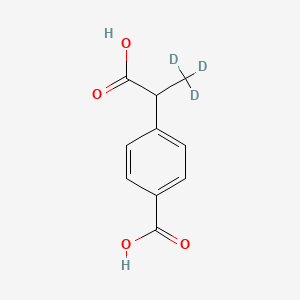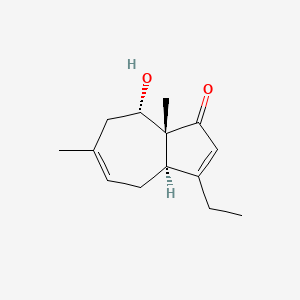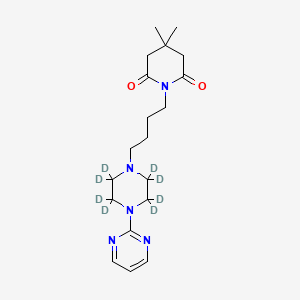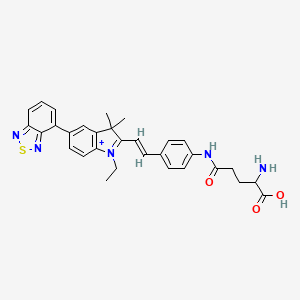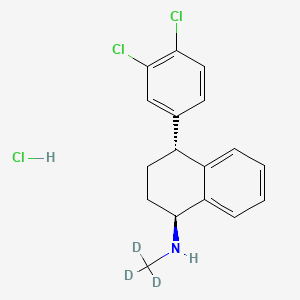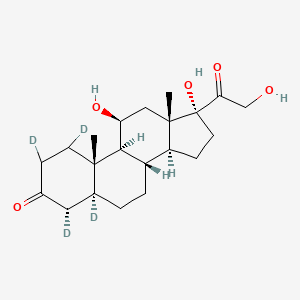
5|A-Pregnan-11|A,17|A,21-triol-3,20-dione-1,2,4,5-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a stable isotope of 5α-Pregnan-11β,17α,21-triol-3,20-dione, where specific hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves the incorporation of deuterium into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving steroid hormones and their biological effects.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantification using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 5α-Pregnan-11β,17α,21-triol-3,20-dione
- 5β-Pregnan-3α,17α,21-triol-11,20-dione
Uniqueness
The uniqueness of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 lies in its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking are essential .
Eigenschaften
Molekularformel |
C21H32O5 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(4S,5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9-,12-,14-,15-,16-,18+,19-,20-,21- |
InChI-Schlüssel |
ACSFOIGNUQUIGE-ANMRHNJBSA-N |
Isomerische SMILES |
[H][C@]1(C(=O)C(C([C@]2([C@]1(CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)[2H])C)[2H])[2H])[2H] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


